4-Methyl-6-(methylsulfanyl)pyrimidin-5-amine
CAS No.: 89465-44-1
Cat. No.: VC17308607
Molecular Formula: C6H9N3S
Molecular Weight: 155.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89465-44-1 |
|---|---|
| Molecular Formula | C6H9N3S |
| Molecular Weight | 155.22 g/mol |
| IUPAC Name | 4-methyl-6-methylsulfanylpyrimidin-5-amine |
| Standard InChI | InChI=1S/C6H9N3S/c1-4-5(7)6(10-2)9-3-8-4/h3H,7H2,1-2H3 |
| Standard InChI Key | VANGCLQZOHCSHI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC=N1)SC)N |
Introduction
Structural and Molecular Characteristics
Pyrimidine derivatives are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. For 4-methyl-6-(methylsulfanyl)pyrimidin-5-amine, the substituents occupy positions 4, 5, and 6, creating a unique electronic and steric profile.
Molecular Formula and Weight
The molecular formula of this compound is C₆H₉N₃S, with a molecular weight of 155.22 g/mol . This matches the general formula for substituted pyrimidines, where the methyl and methylsulfanyl groups contribute to its hydrophobicity.
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 4-methyl-6-(methylsulfanyl)pyrimidin-5-amine. Synonyms include:
Stereoelectronic Properties
The methylsulfanyl group at position 6 introduces electron-withdrawing effects due to the sulfur atom’s electronegativity, while the amine at position 5 participates in hydrogen bonding. Intramolecular interactions, such as hydrogen bonds between the amine and pyrimidine nitrogen, are observed in related structures .
Synthetic Pathways and Methodologies
The synthesis of pyrimidine derivatives often involves multi-step reactions, including nitration, cyclization, methylation, and chlorination. While no direct route to 4-methyl-6-(methylsulfanyl)pyrimidin-5-amine is documented, analogous protocols provide a framework for its potential preparation.
Nitration and Cyclization
Diethyl malonate serves as a common precursor for pyrimidine synthesis. Nitration with concentrated nitric acid yields nitro intermediates, which undergo cyclization with thiourea in the presence of sodium alkoxide . For example, 2-nitro diethyl malonate reacts with thiourea at 40–80°C to form 4,6-dihydroxy-2-sulfhydryl-5-nitropyrimidine .
Methylation and Sulfur Incorporation
Methylation of sulfhydryl groups is typically achieved using dimethyl sulfate under basic conditions. In one protocol, 4,6-dihydroxy-2-sulfhydryl-5-nitropyrimidine is treated with dimethyl sulfate in aqueous NaOH at 10–40°C to introduce the methylsulfanyl moiety .
Chlorination and Functionalization
Chlorination with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms. Catalysts like N,N-dimethylaniline enhance reaction efficiency . Subsequent amination or reduction steps could introduce the amine group at position 5, though specific conditions for this transformation require further exploration.
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
-
¹H NMR: The methyl group at position 4 typically resonates at δ 2.3–2.5 ppm, while the methylsulfanyl group appears as a singlet near δ 2.1 ppm. The amine proton may show broad absorption at δ 5.5–6.0 ppm .
-
IR Spectroscopy: Stretching vibrations for N–H (3350 cm⁻¹), C–N (1250 cm⁻¹), and C–S (700 cm⁻¹) are expected .
Crystallographic Insights
X-ray studies of analogous compounds, such as N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl), reveal planar pyrimidine rings with intramolecular hydrogen bonds between amine and pyrimidine nitrogen atoms . The methylsulfanyl group adopts a conformation orthogonal to the pyrimidine plane, minimizing steric clashes .
Stability and Reactivity
Thermal Stability
Pyrimidine derivatives with methylsulfanyl groups exhibit moderate thermal stability, decomposing above 200°C. The sulfide moiety may oxidize to sulfone or sulfoxide under strong oxidizing conditions .
Reactivity Patterns
-
Nucleophilic Substitution: The amine group at position 5 is susceptible to acylation or alkylation.
-
Electrophilic Aromatic Substitution: Electron-rich positions (e.g., para to nitrogen) may undergo nitration or halogenation.
Challenges and Future Directions
Synthetic Optimization
Current methods for related compounds suffer from moderate yields (40–80%) . Catalytic asymmetric synthesis could address stereochemical challenges in producing enantiopure variants.
Toxicity and Environmental Impact
Sulfur-containing compounds may pose environmental risks due to potential bioaccumulation. Degradation pathways and ecotoxicological studies are needed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume